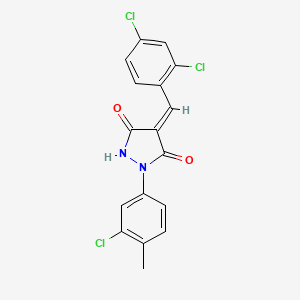![molecular formula C14H23NO2 B5030080 2-[(6-phenoxyhexyl)amino]ethanol](/img/structure/B5030080.png)
2-[(6-phenoxyhexyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-phenoxyhexyl)amino]ethanol, also known as PHEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PHEA is a member of the family of beta-amino alcohols and has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of 2-[(6-phenoxyhexyl)amino]ethanol is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 2-[(6-phenoxyhexyl)amino]ethanol has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. 2-[(6-phenoxyhexyl)amino]ethanol has also been shown to inhibit the NF-kB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-[(6-phenoxyhexyl)amino]ethanol has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. 2-[(6-phenoxyhexyl)amino]ethanol has also been shown to improve cognitive function and memory, and to have a protective effect on the nervous system. Additionally, 2-[(6-phenoxyhexyl)amino]ethanol has been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(6-phenoxyhexyl)amino]ethanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. 2-[(6-phenoxyhexyl)amino]ethanol is also stable and can be stored for long periods without degradation. However, there are also some limitations to using 2-[(6-phenoxyhexyl)amino]ethanol in laboratory experiments. It has low solubility in water, which can make it difficult to work with. Additionally, 2-[(6-phenoxyhexyl)amino]ethanol has not been extensively studied in vivo, so its effects in living organisms are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 2-[(6-phenoxyhexyl)amino]ethanol. One area of interest is the potential use of 2-[(6-phenoxyhexyl)amino]ethanol in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 2-[(6-phenoxyhexyl)amino]ethanol and to determine its efficacy in vivo. Additionally, research is needed to investigate the potential use of 2-[(6-phenoxyhexyl)amino]ethanol in the treatment of cancer and other diseases. Overall, 2-[(6-phenoxyhexyl)amino]ethanol is a promising compound with significant potential for various applications, and further research is needed to fully understand its therapeutic potential.
Synthesemethoden
2-[(6-phenoxyhexyl)amino]ethanol can be synthesized through a multi-step process involving the reaction of 6-phenoxyhexanoyl chloride with diethanolamine. The reaction proceeds through an intermediate product, which is then reduced to yield 2-[(6-phenoxyhexyl)amino]ethanol. The synthesis method is relatively simple and can be carried out in a laboratory setting with minimal equipment.
Wissenschaftliche Forschungsanwendungen
2-[(6-phenoxyhexyl)amino]ethanol has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. 2-[(6-phenoxyhexyl)amino]ethanol has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-(6-phenoxyhexylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c16-12-11-15-10-6-1-2-7-13-17-14-8-4-3-5-9-14/h3-5,8-9,15-16H,1-2,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESIXJOUTLMDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine](/img/structure/B5030002.png)
![8-methyl-4-phenyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B5030016.png)

![N-(3-{[2-(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5030028.png)
![1-[3-(4-iodophenoxy)propyl]piperidine](/img/structure/B5030043.png)
![1-allyl-5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5030047.png)
![1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5030050.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide](/img/structure/B5030056.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B5030088.png)
![N-(4-chlorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5030098.png)
![ethyl 4-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5030101.png)
